molecular formula C11H14N2 B2471153 4-((Isopropylamino)methyl)benzonitrile CAS No. 91350-01-5

4-((Isopropylamino)methyl)benzonitrile

Cat. No.: B2471153
CAS No.: 91350-01-5
M. Wt: 174.247
InChI Key: VVLNSEKTUWLLMY-UHFFFAOYSA-N
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Description

4-((Isopropylamino)methyl)benzonitrile, also known as IMPY or NMS, is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-((Isopropylamino)methyl)benzonitrile involves the reduction of secondary amides to amines. This process typically uses reagents such as triflic anhydride for amide activation and sodium borohydride (NaBH4) for reduction . The reaction is carried out under mild conditions, ranging from 0°C to room temperature, and displays good functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green synthesis techniques. For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids as recycling agents has been explored. This method offers advantages such as mild reaction conditions, low production cost, and the potential for industrial-scale application .

Chemical Reactions Analysis

Types of Reactions

4-((Isopropylamino)methyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: As mentioned earlier, the reduction of secondary amides to amines is a key reaction involving this compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include triflic anhydride, sodium borohydride, and hydroxylamine hydrochloride . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of secondary amides to amines yields amine products, while oxidation reactions produce oxidized derivatives .

Scientific Research Applications

4-((Isopropylamino)methyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of advanced materials and chemicals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 4-((Isopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-((Isopropylamino)methyl)benzonitrile include:

    Benzonitrile, 4-methyl-: This compound has a similar structure but with a methyl group instead of the isopropylamino group.

    Benzonitrile, 4-ethyl-: Another similar compound with an ethyl group replacing the isopropylamino group.

Uniqueness

This compound is unique due to its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

4-[(propan-2-ylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLNSEKTUWLLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, add sodium cyanoborohydride (5.77 g, 91.6 mmol) to a solution of 4-cyanobenzaldehyde (3 g, 22.9 mmol), iso-propylamine (2.03 g, 34.4 mmol) and acetic acid (1.37 g, 22.9 mmol) in methanol (30 mL) at 0° C. with stirring. Warm the mixture to room temperature and stir overnight. Add water (100 mL), saturated aqueous K2CO3 (50 mL), and extract with DCM. Wash the combined organic extracts with water and brine. Dry the organic phase over Na2SO4, filter and concentrate in vacuo. Purify by chromatography on silica gel (300 g) eluting with 9:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the desired intermediate (1.53 g, 38%). MS (APCI+) m/z: 175 (M+H)+.
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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